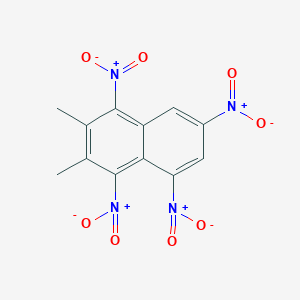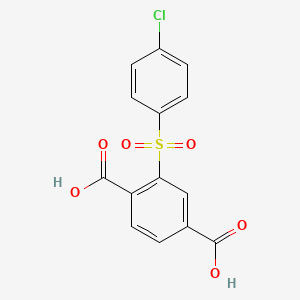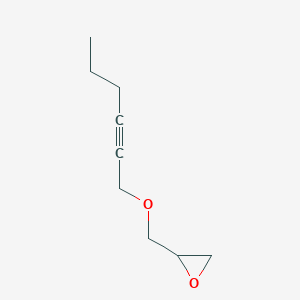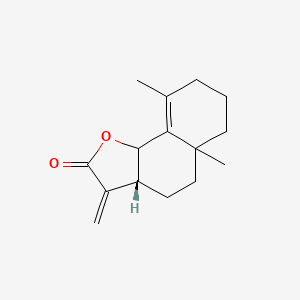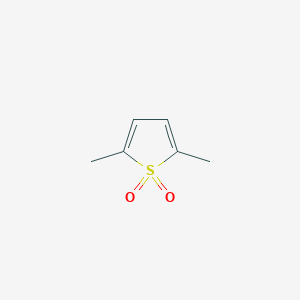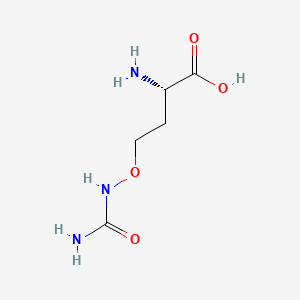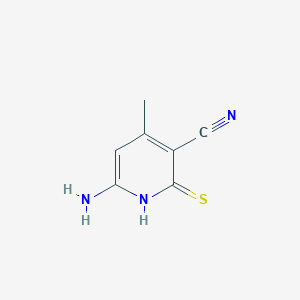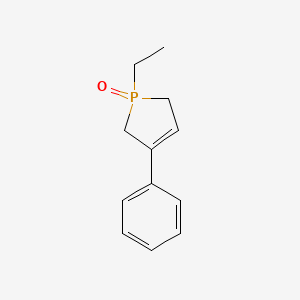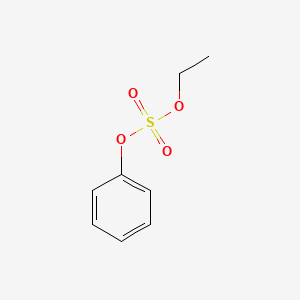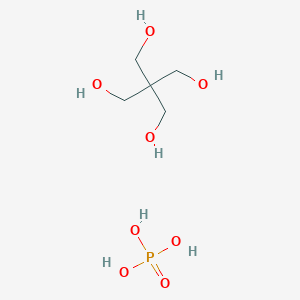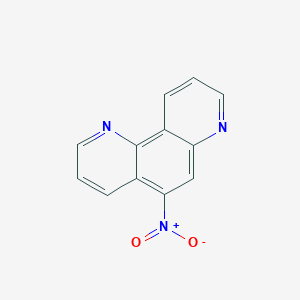
5-Nitro-1,7-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1,7-phenanthroline is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by the presence of a nitro group at the 5th position and nitrogen atoms at the 1st and 7th positions of the phenanthroline ring. This compound is known for its applications in coordination chemistry, redox reactions, and as a ligand in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,7-phenanthroline typically involves the nitration of 1,7-phenanthroline. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,7-phenanthroline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Complexation: It forms complexes with metal ions, which are useful in coordination chemistry.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Complexation: Metal salts such as iron(II) sulfate or copper(II) chloride are used to form metal complexes.
Major Products Formed
Reduction: 5-Amino-1,7-phenanthroline
Substitution: Various substituted phenanthrolines depending on the nucleophile used
Complexation: Metal-phenanthroline complexes
Scientific Research Applications
5-Nitro-1,7-phenanthroline has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their redox properties and catalytic activities.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to form complexes with metal ions that can disrupt biological processes in microorganisms.
Medicine: Explored for its potential use in drug development, particularly in designing metal-based drugs with specific biological activities.
Industry: Utilized in redox titrations and as a precursor for the synthesis of other phenanthroline derivatives.
Mechanism of Action
The mechanism of action of 5-Nitro-1,7-phenanthroline involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in antimicrobial applications, the metal complexes can disrupt the function of essential enzymes in microorganisms, leading to their death. The nitro group also plays a role in the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1,10-phenanthroline: Another nitro-substituted phenanthroline with similar applications in coordination chemistry and antimicrobial research.
1,10-Phenanthroline: A widely used ligand in coordination chemistry, known for forming strong complexes with metal ions.
2,2’-Bipyridine: A similar bidentate ligand used in coordination chemistry with applications in redox reactions and catalysis.
Uniqueness
5-Nitro-1,7-phenanthroline is unique due to the specific positioning of the nitro group and nitrogen atoms, which influences its chemical reactivity and the types of complexes it forms. This unique structure allows it to have distinct properties and applications compared to other phenanthroline derivatives.
Properties
CAS No. |
41148-68-9 |
|---|---|
Molecular Formula |
C12H7N3O2 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
5-nitro-1,7-phenanthroline |
InChI |
InChI=1S/C12H7N3O2/c16-15(17)11-7-10-8(3-1-5-13-10)12-9(11)4-2-6-14-12/h1-7H |
InChI Key |
RGHQNGVMKBYEOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2N=C1)[N+](=O)[O-])C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



